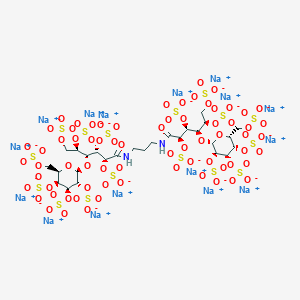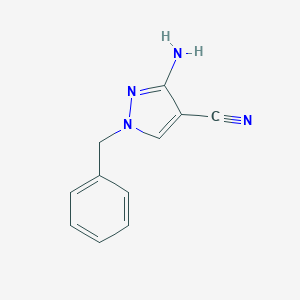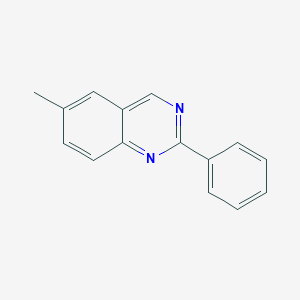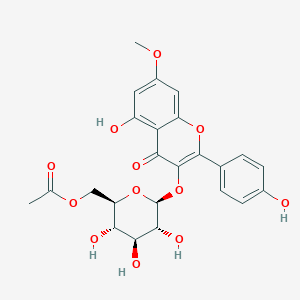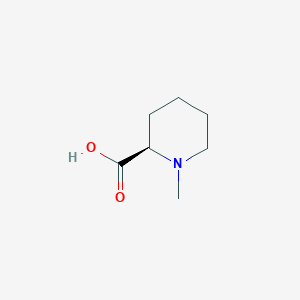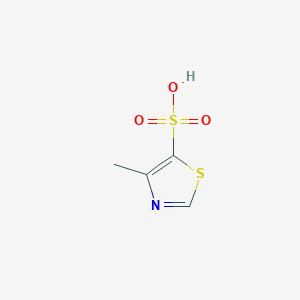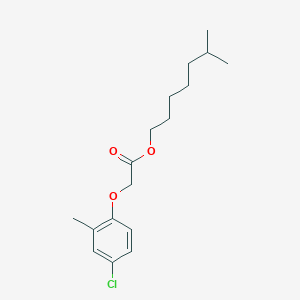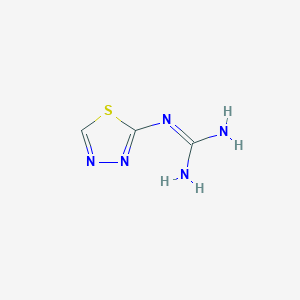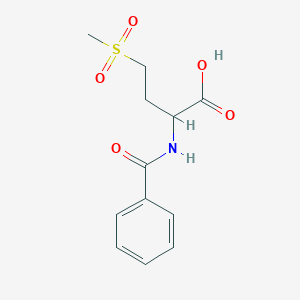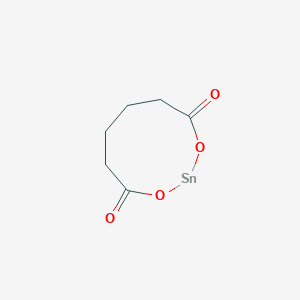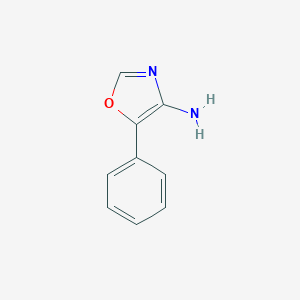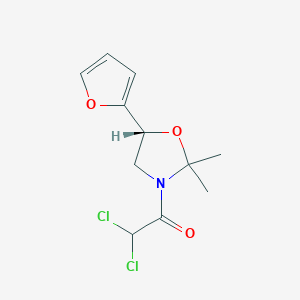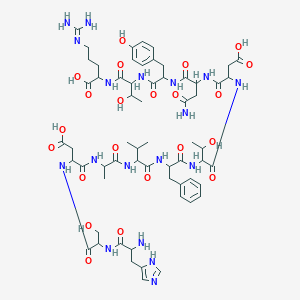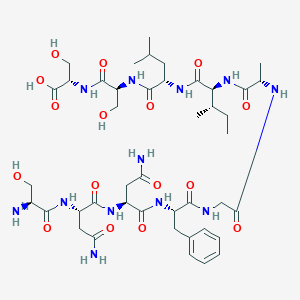
Amyline (20-29) (humain)
Vue d'ensemble
Description
The compound (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid is a complex organic molecule with multiple functional groups, including amino, hydroxyl, and carbonyl groups
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and other proteins.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Used in the development of new materials and pharmaceuticals.
Mécanisme D'action
Amylin, also known as islet amyloid polypeptide (IAPP), is a 37-amino acid peptide hormone that is co-secreted with insulin by pancreatic islet β-cells . The fragment of human islet amyloid polypeptide (hIAPP) or Amylin, Amylin (20-29) (human), is responsible for the amyloidogenic propensities of the full-length protein .
Target of Action
Amylin primarily targets the amylin receptor (AM-R) . This receptor plays a crucial role in maintaining glucose and energy homeostasis .
Mode of Action
Amylin regulates glucose metabolism in the body through three primary mechanisms :
- Slowing the rate of gastric emptying : This reduces the speed at which glucose enters the bloodstream after a meal .
- Suppressing post-meal glucagon secretion : This prevents a rise in blood glucose levels .
- Reducing food intake : By promoting feelings of satiety, amylin can help to decrease caloric intake and body weight .
Biochemical Pathways
Amylin’s actions are mediated by direct brain activation, with the caudal hindbrain playing the most prominent role . Amylin can be transformed into its corresponding peptoid and retropeptoid sequences, to obtain beta-sheet breaker peptides as amyloid inhibitors .
Pharmacokinetics
It is known that the compound is co-secreted with insulin from pancreatic β-cells in response to nutrient stimuli .
Result of Action
Amylin’s actions result in improved glycemic control. By slowing gastric emptying, suppressing glucagon secretion, and reducing food intake, amylin helps to regulate blood glucose levels . This can lead to weight loss and improved metabolic control .
Action Environment
The action of Amylin (20-29) (human) can be influenced by various environmental factors. For instance, the presence of nutrients, including glucose, lipids, or amino acids, can stimulate the release of amylin .
Analyse Biochimique
Biochemical Properties
Amylin (20-29) (human) has been shown to be responsible for the amyloidogenic propensities of the full-length protein . It self-assembles into misfolded soluble and insoluble molecular forms, oligomers and fibrils that are often toxic to cells . The central FGAIL residues have a relative high propensity to form interpeptide β-sheets .
Cellular Effects
Amylin (20-29) (human) is linked to islet β-cells demise in diabetics . The pathology of type-2 diabetes mellitus (T2DM) is characterized by extracellular and intracellular accumulation of toxic Amylin (20-29) (human) species, soluble oligomers and insoluble fibrils in pancreatic human islets, eventually leading to loss of β-cell mass .
Molecular Mechanism
Amylin (20-29) (human) exerts its effects at the molecular level through a process called amyloidogenesis, an intrinsic property of all polypeptides . This process involves the aggregation of soluble proteins into insoluble structurally conserved unbranched fibers .
Temporal Effects in Laboratory Settings
It is known that the peptide forms amyloid-like fibrils that display polymorphic structures .
Metabolic Pathways
Amylin (20-29) (human) is involved in the pathology of T2DM, characterized by the accumulation of toxic Amylin (20-29) (human) species in pancreatic human islets
Subcellular Localization
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically starts with the protection of amino groups to prevent unwanted reactions. Subsequent steps involve the formation of peptide bonds through condensation reactions, often facilitated by coupling agents such as carbodiimides. The final steps include deprotection of the amino groups and purification of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation efficiently. These machines can be programmed to add amino acids in the correct sequence, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to carbonyl groups.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific functional groups involved. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-amino-3-hydroxypropanoic acid: Shares the amino and hydroxyl groups but lacks the complex peptide structure.
(2S)-4-amino-2-oxobutanoic acid: Contains similar functional groups but has a simpler structure.
Uniqueness
The uniqueness of (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid lies in its complex structure, which allows for multiple interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H68N12O16/c1-6-21(4)34(42(69)52-25(12-20(2)3)38(65)53-29(18-57)41(68)54-30(19-58)43(70)71)55-35(62)22(5)48-33(61)16-47-37(64)26(13-23-10-8-7-9-11-23)50-40(67)28(15-32(46)60)51-39(66)27(14-31(45)59)49-36(63)24(44)17-56/h7-11,20-22,24-30,34,56-58H,6,12-19,44H2,1-5H3,(H2,45,59)(H2,46,60)(H,47,64)(H,48,61)(H,49,63)(H,50,67)(H,51,66)(H,52,69)(H,53,65)(H,54,68)(H,55,62)(H,70,71)/t21-,22-,24-,25-,26-,27-,28-,29-,30-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSCIVKVSZSEHU-ITYUDAQQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H68N12O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402480 | |
| Record name | AC1N9ZV8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1009.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118068-30-7 | |
| Record name | AC1N9ZV8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


